molecular formula C24H34O7 B14679123 Butyl 2-methylprop-2-enoate;4-hydroxy-2-methylidenebutanoic acid;prop-2-enoic acid;styrene CAS No. 34268-75-2

Butyl 2-methylprop-2-enoate;4-hydroxy-2-methylidenebutanoic acid;prop-2-enoic acid;styrene

Cat. No.: B14679123
CAS No.: 34268-75-2
M. Wt: 434.5 g/mol
InChI Key: LHHXVVDSJGBNDO-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, butyl ester, polymer with ethenylbenzene, 2-hydroxyethyl-2-propenoate and 2-propenoic acid is a complex polymer that finds applications in various industries due to its unique chemical properties. This compound is a copolymer, meaning it is composed of multiple monomer units, each contributing distinct characteristics to the final material. The combination of these monomers results in a polymer with enhanced mechanical strength, flexibility, and chemical resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this polymer involves the polymerization of its monomer components: 2-Propenoic acid, 2-methyl-, butyl ester, ethenylbenzene, 2-hydroxyethyl-2-propenoate, and 2-propenoic acid. The polymerization process typically employs free radical initiators under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure are achieved .

Industrial Production Methods

In an industrial setting, the production of this polymer is carried out in large-scale reactors where the monomers are mixed in specific ratios. The reaction is initiated by adding a free radical initiator, and the mixture is maintained at a constant temperature to control the rate of polymerization. The resulting polymer is then purified and processed into various forms, such as films, coatings, or molded products .

Chemical Reactions Analysis

Types of Reactions

This polymer undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups, enhancing the polymer’s properties .

Scientific Research Applications

This polymer has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex polymers and materials.

    Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Utilized in the formulation of controlled-release pharmaceuticals and tissue engineering scaffolds.

    Industry: Applied in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which this polymer exerts its effects involves interactions at the molecular level. The polymer’s functional groups can interact with various molecular targets, such as proteins or other polymers, leading to changes in their structure and function. These interactions are mediated by specific pathways, including hydrogen bonding, van der Waals forces, and covalent bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Propenoic acid, 2-methyl-, butyl ester, polymer with ethenylbenzene, 2-hydroxyethyl-2-propenoate and 2-propenoic acid lies in its combination of monomers, which imparts a balance of flexibility, strength, and chemical resistance. This makes it suitable for a wide range of applications that require these specific properties .

Properties

CAS No.

34268-75-2

Molecular Formula

C24H34O7

Molecular Weight

434.5 g/mol

IUPAC Name

butyl 2-methylprop-2-enoate;4-hydroxy-2-methylidenebutanoic acid;prop-2-enoic acid;styrene

InChI

InChI=1S/C8H14O2.C8H8.C5H8O3.C3H4O2/c1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8;1-4(2-3-6)5(7)8;1-2-3(4)5/h2,4-6H2,1,3H3;2-7H,1H2;6H,1-3H2,(H,7,8);2H,1H2,(H,4,5)

InChI Key

LHHXVVDSJGBNDO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=C)C.C=CC1=CC=CC=C1.C=CC(=O)O.C=C(CCO)C(=O)O

Origin of Product

United States

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